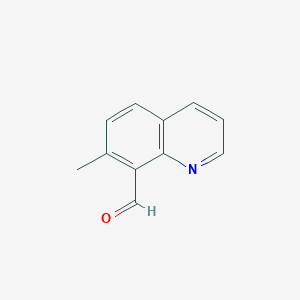
8-Quinolinecarboxaldehyde, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinecarboxaldehyde, 7-methyl- is a derivative of 8-Quinolinecarboxaldehyde . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The molecular formula is C11H9NO .
Molecular Structure Analysis
The molecular structure of 8-Quinolinecarboxaldehyde, 7-methyl- consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives, including 8-Quinolinecarboxaldehyde, 7-methyl-, have been extensively studied for their synthesis and electrochemical properties. Wantulok et al. (2020) compared classical synthesis methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis for their effectiveness in producing quinolinecarbaldehydes. They highlighted the synthesis of Schiff base derivatives from selected quinoline-5-carbaldehydes and quinoline-7-carbaldehyde, characterizing them through various techniques including MS, HRMS, and NMR. Electrochemical studies revealed a correlation between chemical structure and oxidation potentials, indicating that methyl groups facilitate oxidation (Wantulok et al., 2020).
Catalytic Applications
The catalytic properties of quinoline derivatives have been explored in synthetic chemistry. Rajesh et al. (2011) described an L-proline-catalyzed synthesis of complex heterocyclic compounds, highlighting the environmental benefits of this method, such as high atom economy and the absence of extraction and chromatographic purification steps (Rajesh et al., 2011).
Optical and Material Applications
Quinoline derivatives have found applications in materials science due to their optical properties. Barberis et al. (2006) investigated aluminum and zinc quinolates with styryl substituents for their thermal, thermomechanical, and optical properties. These complexes showed higher thermal stability and improved processability compared to reference complexes, with potential applications in organic light-emitting devices (OLEDs) (Barberis et al., 2006).
Anticancer Activities
Quinoline derivatives have demonstrated significant anticancer activities. Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showing potent anticancer activity against various carcinoma cell lines. These compounds were identified as promising leads for future design of novel anticancer agents (Bhatt et al., 2015).
Molecular Interaction Studies
Lu et al. (2006) discovered a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction, a crucial target in cancer therapy, through an integrated, virtual database screening strategy. This highlights the utility of quinoline derivatives in targeting protein-protein interactions in cancer (Lu et al., 2006).
Mechanism of Action
Target of Action
7-Methylquinoline-8-Carbaldehyde, also known as 8-Quinolinecarboxaldehyde, 7-methyl-, is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .
Mode of Action
Quinoline derivatives are known to interact with various targets, leading to different biological effects . For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including temperature and reaction conditions .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, which 7-Methylquinoline-8-carbaldehyde is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative .
Cellular Effects
Quinoline derivatives have been shown to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized through various pathways .
Properties
IUPAC Name |
7-methylquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFDDXVKXULHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1442691-18-0 |
Source


|
| Record name | 7-methylquinoline-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)

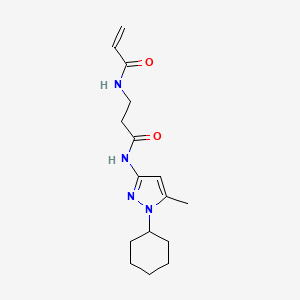
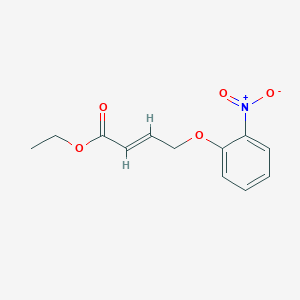
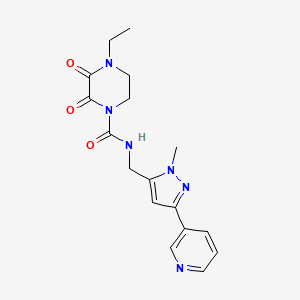


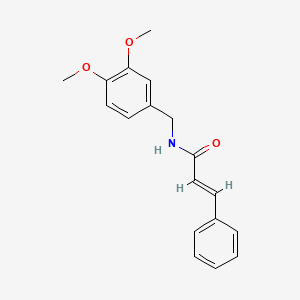
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
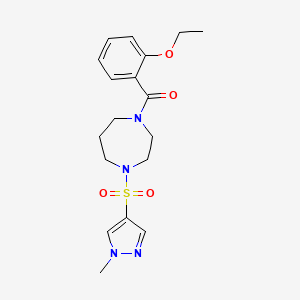
![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)
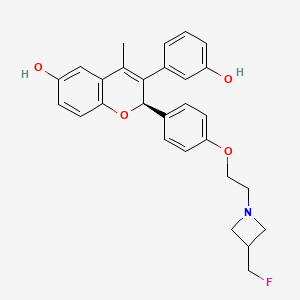
![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)
